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Compound of Interest

Compound Name: Lysergic acid morpholide

Cat. No.: B1675756

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Lysergic Acid Morpholide
(LSM-775)

Introduction: Re-evaluating a Classic Lysergamide

Lysergic acid morpholide (LSM-775), a structural analog of lysergic acid diethylamide (LSD),
represents a fascinating case study in psychedelic pharmacology. First synthesized in the
1950s, it has recently re-emerged as a new psychoactive substance (NPS), prompting a
modern re-examination of its effects.[1][2][3][4][5][6] Historically, reports on its psychoactive
properties in humans have been inconsistent, with some suggesting LSD-like effects at higher
doses and others noting only weak or threshold responses.[1][4][6] This guide provides a
detailed technical overview of the contemporary scientific understanding of LSM-775,
synthesizing data from in vitro receptor profiling and in vivo behavioral assays to elucidate the
complex pharmacology of this compound for researchers and drug development professionals.

Part 1: In Vitro Pharmacological Profile

The foundational step in characterizing any psychoactive compound is to determine its
molecular targets and how it interacts with them. Through a series of in vitro assays, a clear
picture of LSM-775's receptor pharmacology has been established, revealing a profile distinct
from that of LSD.

Receptor Binding Affinity: A Tale of Two Targets
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Competitive radioligand binding assays are employed to quantify the affinity of a test compound
for a specific receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a
higher binding affinity. For LSM-775, these assays reveal a notable characteristic: it possesses
nearly equivalent high affinity for both human serotonin 1A (5-HT1a) and 2A (5-HTza) receptors.
[1] This dual-target profile is a critical differentiator from many other classic psychedelics and is
central to understanding its unique in vivo effects.

Table 1: Receptor Binding Affinities (Ki) of LSM-775

Receptor Target Radioligand Ki (hM) (mean * SEM)
Human 5-HT1a [*H]8-OH-DPAT 31.0+x7.4
Human 5-HTza [3H]ketanserin 295+14.1

Data sourced from Brandt et al. (2018).[1]

Functional Activity: Potent Agonism at Key Serotonin
Receptors

Beyond simple binding, functional assays determine the cellular response elicited by the
compound. These experiments measure downstream signaling events, such as cyclic AMP
(CAMP) inhibition or calcium (Ca2*) mobilization, to classify the compound as an agonist
(activator), antagonist (blocker), or partial agonist.

Functional studies demonstrate that LSM-775 acts as a full agonist at the human 5-HT1a
receptor, potently inhibiting cAMP accumulation.[1] At the 5-HT2 receptor subtypes, it behaves
as a partial agonist, stimulating Gg-mediated Ca?* mobilization.[1] Notably, its potency is
highest at the 5-HT2a receptor, the primary target for the hallucinogenic effects of classic
psychedelics.[1][6] It is almost four times more potent at the human 5-HT2a receptor compared
to the mouse receptor, an important consideration when translating findings from animal
models.[1]

Table 2: Functional Activity of LSM-775 at Serotonin Receptors
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Potency (ECso, Efficacy (Emax

Receptor Assay Type Classification
nM) % 5-HT)
cAMP .
Human 5-HTia . 1.0 100% Full Agonist
Inhibition
Human 5-HTza Ca?* Mobilization 4.9 89% Partial Agonist
Human 5-HTze Ca?* Mobilization 26 77% Partial Agonist
Human 5-HT2C Ca2* Mobilization 230 7% Partial Agonist

Data sourced from Brandt et al. (2018).[1]

Primary Signaling Pathways

The functional data indicate that LSM-775 simultaneously activates two distinct major signaling
cascades. Its agonism at 5-HT1a receptors leads to the inhibition of adenylyl cyclase via Gilo
proteins, reducing intracellular cAMP levels. Concurrently, its activity at 5-HTza receptors
activates the Gq protein pathway, leading to the stimulation of phospholipase C (PLC) and
subsequent mobilization of intracellular calcium.
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5-HT2A Receptor Pathway
LSM-775 Binds 5-HT2A Receptor Activates Gq Protein Activates Phospholipase C 1 Intracellular Ca2+
5-HT1A Receptor Pathway
LSM-775 Binds 5-HT1A Receptor Activates Gilo Protein Inhibits Adenylyl Cyclase | CAMP

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Phase 1: Acclimation

Habituate C57BL/6J mice
to test chambers

Phase 2: Treatment

Administer Pre-treatment (SC):
Group 1: Vehicle
Group 2: WAY-100,635 (1 mg/kg)

'

Wait 20 minutes

Administer Treatment (IP):

Vehicle or LSM-775 (0.1-3 mg/kg)

Phase 3: Da1v a Recording

Immediately place mouse in chamber
with magnetometer coil

'

Record head twitch events
for 30 minutes

Phase 4:v lAnalysis

Quantify HTR counts
per group

'

Statistical Analysis
(e.g., Two-way ANOVA)

'

Interpret Results

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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